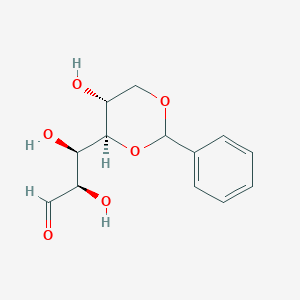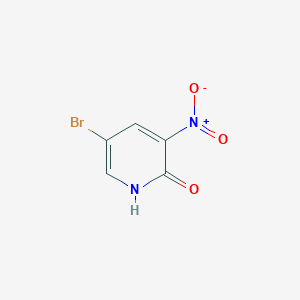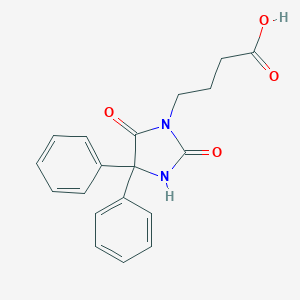
Pergolide sulfoxide
Descripción general
Descripción
Synthesis Analysis
Pergolide sulfoxide can be synthesized through the oxidation of pergolide using hydrogen peroxide. The process yields pergolide sulfoxide, showcasing the method's efficiency in altering the chemical structure of pergolide to obtain its sulfoxide form. Additionally, microbial transformations have been utilized to convert pergolide to pergolide sulfoxide, with certain microorganisms demonstrating the capability to facilitate this biotransformation efficiently, highlighting the diversity of methods available for producing pergolide sulfoxide (Čejka et al., 1998); (Smith, Davis, & Kerr, 1983).
Molecular Structure Analysis
The molecular structure of pergolide sulfoxide was elucidated using X-ray diffraction, revealing its crystallization with water molecules in an orthorhombic space group. This structural analysis is critical for understanding the compound's molecular interactions and stability (Čejka et al., 1998).
Chemical Reactions and Properties
Pergolide sulfoxide participates in various chemical reactions, including those involving singlet oxygen with sulfides leading to persulfoxide intermediates. These reactions underscore the compound's reactive nature and potential as a chemical intermediary in synthetic processes (Clennan, 2001).
Physical Properties Analysis
While specific studies directly addressing the physical properties of pergolide sulfoxide are limited, the general physical characteristics of sulfoxides, including solubility, melting points, and crystal structure, provide a foundation for inferring its physical behavior. These properties are crucial for determining the compound's suitability in various applications and its handling and storage requirements.
Chemical Properties Analysis
The chemical properties of pergolide sulfoxide, such as its reactivity with different chemical agents and stability under various conditions, are derived from its sulfoxide functional group. The oxidation state of sulfur in sulfoxides influences their reactivity, making them valuable in synthetic chemistry for introducing or modifying functional groups in molecules (Baciocchi et al., 2004); (Golchoubian & Hosseinpoor, 2007).
Aplicaciones Científicas De Investigación
Neuroprotective Effects : Pergolide sulfoxide, along with pergolide and S-adenosyl-methionine, can increase cellular methionine sulfoxide reductase (Msr) activity in neuronal cells. This suggests potential benefits in treating symptoms associated with reduced Msr activity, which may have implications for neurodegenerative diseases (Franklin, Carrasco, & Moskovitz, 2013).
Neurochemical Effects : It effectively increases acetylcholine levels and decreases dopamine metabolites in the striatum. This has implications for understanding and possibly treating neurological disorders (Wong, Threlkeld, & Bymaster, 1993).
Crystal Structure Analysis : The crystal structure of pergolide sulfoxide, which crystallizes with one molecule of water, has been determined. This information is valuable for drug development and synthesis (Čejka et al., 1998).
Dopaminergic Activity : Both pergolide sulfone and sulfoxide are potent dopamine agonists, indicating their potential role in modulating dopamine-related functions in the brain (Clemens, Okimura, & Smalstig, 1993).
Veterinary Medicine : In geldings and mares, pergolide and cabergoline formulations, which include pergolide sulfoxide, effectively reduce daily prolactin secretion, showing potential for use in veterinary applications (Hebert et al., 2013).
Asymmetric Synthesis in Chemistry : Recent advances in sulfoxide-based asymmetric reactions, including those involving pergolide sulfoxide, have led to significant developments in carbon-carbon and carbon-oxygen bond formation, important for drug synthesis and other chemical applications (Carreño, Hernández-Torres, Ribagorda, & Urbano, 2009).
Mecanismo De Acción
Target of Action
Pergolide Sulfoxide, a derivative of Pergolide, primarily targets dopamine D2 and D3 receptors , alpha2- and alpha1-adrenergic receptors , and 5-hydroxytryptamine (5-HT) receptors . These receptors play crucial roles in various physiological processes, including motor control, cognition, and mood regulation.
Mode of Action
As a dopamine agonist, Pergolide Sulfoxide mimics the action of dopamine, a neurotransmitter, by binding to and activating dopamine receptors. Specifically, it stimulates centrally-located dopaminergic receptors, resulting in a number of pharmacologic effects . The activation of these receptors can lead to changes in neuronal firing patterns and neurotransmitter release, which can ultimately influence behavior and cognition.
Biochemical Pathways
Additionally, its interaction with 5-HT receptors suggests that it may also affect serotonergic pathways, potentially influencing mood and anxiety .
Pharmacokinetics
Pergolide is known to be extensively metabolized in the liver, and its elimination half-life is approximately 27 hours . These properties can impact the bioavailability of the drug, influencing its efficacy and duration of action.
Result of Action
The activation of dopamine and 5-HT receptors by Pergolide Sulfoxide can lead to a variety of molecular and cellular effects. For instance, it can modulate the activity of various ion channels and intracellular signaling pathways, influencing neuronal excitability and neurotransmitter release . These changes at the cellular level can translate into observable effects on behavior and cognition.
Action Environment
The action, efficacy, and stability of Pergolide Sulfoxide can be influenced by various environmental factors. For example, factors such as pH and temperature can impact the stability of the compound. Additionally, individual factors such as the patient’s age, liver function, and the presence of other medications can influence the drug’s pharmacokinetics and overall efficacy .
Safety and Hazards
Propiedades
IUPAC Name |
(6aR,9R)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2OS/c1-3-7-21-11-13(12-23(2)22)8-16-15-5-4-6-17-19(15)14(10-20-17)9-18(16)21/h4-6,10,13,16,18,20H,3,7-9,11-12H2,1-2H3/t13-,16?,18-,23?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIHSNDTPKFAJW-ASVPFLOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90993614 | |
| Record name | 8-[(Methanesulfinyl)methyl]-6-propylergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6aR,9R)-9-(methylsulfinylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline | |
CAS RN |
72822-01-6 | |
| Record name | Pergolide sulfoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072822016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-[(Methanesulfinyl)methyl]-6-propylergoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90993614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of pergolide sulfoxide?
A: Pergolide sulfoxide acts as a dopamine agonist, primarily targeting dopamine D2 receptors [, ]. This means it binds to these receptors and mimics the effects of dopamine, a neurotransmitter involved in various brain functions, including motor control, reward, and motivation. This agonistic activity leads to downstream effects such as increased acetylcholine levels and decreased dopamine metabolites like 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) in the striatum, a brain region crucial for motor function [].
Q2: How does the potency of pergolide sulfoxide compare to its parent compound, pergolide, and other metabolites?
A: Studies have shown that pergolide sulfoxide exhibits potent dopamine agonist activity, comparable to pergolide itself []. In vitro binding assays using bovine striatal membranes revealed that pergolide sulfoxide has a Ki value of 4.6 nmol/l for dopamine receptors, while pergolide has a Ki value of 2.5 nmol/l []. This indicates pergolide sulfoxide binds with slightly lower affinity compared to pergolide but remains a potent agonist. Importantly, other metabolites like despropyl pergolide and despropyl pergolide sulfoxide displayed significantly weaker dopamine-like effects []. This highlights the importance of the specific structural features of pergolide and pergolide sulfoxide for their dopaminergic activity.
Q3: How is pergolide sulfoxide metabolized in vivo?
A: Research indicates that pergolide sulfoxide is a major metabolite of pergolide in both rats and monkeys []. After oral administration of radiolabeled pergolide mesylate (a pergolide prodrug) to rats, pergolide sulfoxide was identified as a major component in plasma, urine, and various tissues like the liver and lungs []. Interestingly, the metabolic profile differed slightly in monkeys, with different unknown metabolites being predominant []. This highlights potential species-specific differences in pergolide metabolism.
Q4: What analytical methods are commonly employed to study pergolide sulfoxide?
A: Several analytical techniques have been utilized to characterize and quantify pergolide sulfoxide. High-performance liquid chromatography (HPLC) is widely used to separate and detect pergolide sulfoxide in various matrices, including microbial extracts [] and plasma samples []. Additionally, radioimmunoassay (RIA) has proven to be a sensitive and specific method for quantifying pergolide, particularly at low therapeutic concentrations found in plasma []. The development of these analytical tools has been crucial for understanding the pharmacokinetics and metabolism of pergolide and its metabolites.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B19254.png)
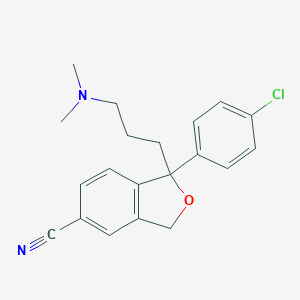
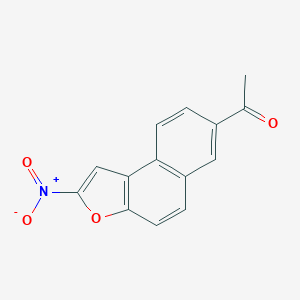
![N-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B19260.png)



